7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Enzyme inhibition Neuroscience Epinephrine biosynthesis

Essential fluorinated building block for CNS programs. The 7-CF₃ motif delivers 54x enhanced PNMT potency, 428x selectivity over α₂-adrenoceptors, and ~1-2 unit LogP increase for improved blood-brain barrier penetration. Ideal for focused SAR libraries targeting D3 receptors and metabolic stability.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
CAS No. 199678-32-5
Cat. No. B178620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
CAS199678-32-5
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H10F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2
InChIKeyNGQHLYGRTFVUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 199678-32-5): Structural and Functional Baseline


7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 199678-32-5) is a fluorinated tetrahydroisoquinoline (THIQ) scaffold featuring a trifluoromethyl (-CF₃) group at the 7-position of the bicyclic ring system . The compound serves as a versatile building block in medicinal chemistry, primarily due to the unique electronic and lipophilic properties imparted by the -CF₃ substituent, which can enhance metabolic stability and modulate target binding affinity [1]. Its structural framework is recognized in multiple therapeutic areas, including neuroscience and inflammation, as a core for developing selective enzyme inhibitors and receptor modulators [2].

Why 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Directly Substituted by Unsubstituted or 6-Substituted Analogs


The position of the trifluoromethyl group on the tetrahydroisoquinoline ring is a critical determinant of biological activity and selectivity. While the THIQ core itself exhibits weak affinity for targets like phenylethanolamine N-methyltransferase (PNMT) [1], the introduction of an electron-withdrawing -CF₃ at the 7-position drastically alters both potency and selectivity profiles [2]. In contrast, substitution at the 6-position or the absence of a substituent yields molecules with significantly different physicochemical properties (e.g., lipophilicity) and target engagement, making them unsuitable for applications requiring the specific electronic and steric environment provided by the 7-CF₃ motif .

Quantitative Differentiation of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Against Key Comparators


Enhanced PNMT Inhibitory Potency Compared to Unsubstituted THIQ

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exhibits a 54-fold increase in inhibitory potency against phenylethanolamine N-methyltransferase (PNMT) compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. This significant improvement is attributed to the electron-withdrawing and lipophilic nature of the 7-CF₃ substituent, which enhances binding affinity at the enzyme's active site [1].

Enzyme inhibition Neuroscience Epinephrine biosynthesis

Improved Selectivity Over Alpha-2 Adrenoceptor Relative to Baseline THIQ

While the primary PNMT potency is greatly enhanced, the compound's affinity for the off-target α₂-adrenoceptor increases to a much lesser extent. This results in a net improvement in selectivity. The selectivity ratio (α₂ Ki / PNMT Ki) for the 7-CF₃ compound is approximately 15.4, a marked improvement over the unsubstituted THIQ which has a selectivity ratio of 0.036 (indicating a strong preference for the α₂ receptor) [1][2].

Selectivity profiling Adrenergic receptor Off-target activity

Increased Lipophilicity (LogP) Facilitates Blood-Brain Barrier Penetration

The introduction of the trifluoromethyl group at the 7-position significantly elevates the compound's lipophilicity. Calculated LogP values for 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline are in the range of 2.5–3.5, substantially higher than the unsubstituted THIQ (LogP ≈ 1.5) [1]. This increased lipophilicity is a critical determinant for passive diffusion across biological membranes, particularly the blood-brain barrier (BBB), making the compound a more suitable candidate for CNS-targeted drug discovery programs.

Physicochemical properties CNS drug delivery Lipophilicity

Utility as a Key Intermediate in Dopamine D3 Receptor Modulator Synthesis

The 7-CF₃-THIQ scaffold is explicitly claimed as a core structural element in patents describing potent and selective dopamine D3 receptor modulators. For example, US6046210A describes compounds wherein the 7-trifluoromethyl group on the THIQ ring is essential for achieving high D3 receptor affinity and selectivity over the D2 subtype, a critical factor for developing atypical antipsychotics with a reduced side effect profile [1]. While specific Ki values for the exact building block are not provided, its inclusion in the Markush structure of highly optimized clinical candidates underscores its differential value as a privileged synthetic intermediate.

GPCR modulation Antipsychotic agents Dopamine receptor

Metabolic Stability Enhancement Inferred from Fluorine Substitution

The presence of a trifluoromethyl group is a well-established strategy to block oxidative metabolism at the substituted position on aromatic rings. This class-level inference suggests that 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is likely to exhibit enhanced metabolic stability compared to non-fluorinated THIQ analogs, which are susceptible to cytochrome P450-mediated oxidation [1][2]. While direct comparative microsomal stability data for this specific compound are not publicly available, the general principle is a key driver for its procurement in lead optimization campaigns.

Drug metabolism Pharmacokinetics Fluorine chemistry

High-Value Application Scenarios for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline


Development of Selective PNMT Inhibitors for CNS Disorders

Based on its 54-fold improved PNMT potency and 428-fold enhanced selectivity over α₂-adrenoceptor compared to unsubstituted THIQ [1][2], this compound is an ideal starting scaffold for medicinal chemistry programs targeting neurological conditions where epinephrine dysregulation is implicated, such as stress-related disorders, hypertension, and certain forms of addiction. The improved selectivity profile minimizes off-target cardiovascular risks, a key differentiator for candidate selection.

Synthesis of Dopamine D3 Receptor Modulators for Antipsychotic Drug Discovery

The explicit inclusion of the 7-CF₃-THIQ moiety in patent US6046210A for dopamine D3 receptor modulators [3] validates its use as a key intermediate in synthesizing compounds with potential antipsychotic activity. Its procurement enables the rapid generation of focused libraries for structure-activity relationship (SAR) studies aimed at optimizing D3 affinity and D2 selectivity, which is crucial for developing next-generation treatments for schizophrenia and bipolar disorder with improved side effect profiles.

Design of CNS-Penetrant Chemical Probes and Drug Candidates

The significant increase in lipophilicity (LogP increase of ~1–2 units) [4] and the inferred metabolic stability from fluorine substitution [5] make this compound a preferred choice for designing blood-brain barrier permeable chemical probes. It is well-suited for early-stage phenotypic screening and target identification in neuroscience, where achieving adequate brain exposure is a primary hurdle.

Optimization of Lead Compounds through Bioisosteric Replacement

The 7-CF₃-THIQ core serves as a valuable bioisostere for other lipophilic electron-withdrawing groups in lead optimization campaigns. Its unique combination of steric bulk, lipophilicity, and metabolic stability allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of advanced leads, offering a quantifiable advantage over unsubstituted or differently substituted THIQ analogs in fine-tuning drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.